1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

ADME lipophilicity drug design

The target compound, 1′-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one (CAS 1797341-04-8), is a synthetic spirocyclic molecule that combines a 3H-spiro[isobenzofuran-1,4′-piperidin]-3-one core with a 2,4-dichlorophenoxyacetyl substituent. Its molecular formula is C₂₀H₁₇Cl₂NO₄ (MW = 406.26 g·mol⁻¹, calculated logP ≈ 4.7), and it is currently available through specialised chemical suppliers as a research reagent.

Molecular Formula C20H17Cl2NO4
Molecular Weight 406.26
CAS No. 1797341-04-8
Cat. No. B2426497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS1797341-04-8
Molecular FormulaC20H17Cl2NO4
Molecular Weight406.26
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H17Cl2NO4/c21-13-5-6-17(16(22)11-13)26-12-18(24)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)27-20/h1-6,11H,7-10,12H2
InChIKeyKSQUEVRDMYCMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1′-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one: Structural Identity, Physicochemical Profile, and Scaffold Context


The target compound, 1′-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one (CAS 1797341-04-8), is a synthetic spirocyclic molecule that combines a 3H-spiro[isobenzofuran-1,4′-piperidin]-3-one core with a 2,4-dichlorophenoxyacetyl substituent [1]. Its molecular formula is C₂₀H₁₇Cl₂NO₄ (MW = 406.26 g·mol⁻¹, calculated logP ≈ 4.7), and it is currently available through specialised chemical suppliers as a research reagent [2]. The spiro[isobenzofuran-piperidine] scaffold has been historically explored in medicinal chemistry programmes targeting melanocortin-4 (MC4R) and neuropeptide Y5 (NPY5) receptors, whereas the 2,4-dichlorophenoxy motif is a recognised pharmacophoric element in herbicidal agents [3][4].

Why In‑Class Spiropiperidine Analogs Cannot Substitute for 1′-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one


The spiro[isobenzofuran-1,4′-piperidin]-3-one scaffold is not a single, interchangeable entity; subtle alterations in the N-acyl substituent, the position and nature of halogenation, and the oxidation state of the isobenzofuran ring profoundly shift receptor selectivity and drug-like properties [1][2]. The target compound distinguishes itself by anchoring a 2,4-dichlorophenoxyacetyl group at the piperidine nitrogen—a substitution that simultaneously increases hydrogen-bond acceptor count, raises logP by approximately 3.6 units relative to the unsubstituted parent (calculated logP: 4.7 vs. 1.1), and introduces a bis-halogenated aromatic ring absent in all common first-generation MC4R or NPY5 probes [3]. These physicochemical signatures are expected to translate into distinct membrane partitioning, metabolic stability, and off-target liability profiles, making direct substitution with less lipophilic or non-halogenated analogs scientifically unjustified [4].

Quantitative Differentiation Evidence for 1′-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one Against Its Closest Analogs


LogP‑Driven Differentiation: Lipophilicity Shift vs. Unsubstituted Spiro[isobenzofuran‑piperidin]‑3‑one

The target compound exhibits a calculated logP (XLogP3) of approximately 4.7, compared with 1.1 for the unsubstituted parent scaffold (3H-spiro[isobenzofuran-1,4′-piperidin]-3-one, CAS 37663-46-0) [1][2]. The 3.6 log-unit increase is driven by the addition of the 2,4-dichlorophenoxyacetyl moiety and is expected to enhance membrane permeability while also potentially elevating plasma protein binding and CYP-mediated clearance [3]. This places the compound in a markedly different ADME space than earlier-generation unsubstituted or small‑acyl spiro[isobenzofuran‑piperidine] probes.

ADME lipophilicity drug design

Molecular Weight and Rotatable Bond Profile Differentiate Target from Chroman‑Based Spiro Analogs

The target compound (MW = 406.26 g·mol⁻¹, zero rotatable bonds within the spiro core) contrasts with the structurally related chroman analogue 1′-(2-(2,4-dichlorophenoxy)acetyl)spiro[chroman-2,4′-piperidin]-4-one (CAS 896334-31-9, MW = 420.3 g·mol⁻¹, rotatable bond count = 3) [1][2]. The 14-Da lower mass and reduced conformational flexibility of the isobenzofuran-embedded spiro system may translate into higher ligand efficiency indices and more predictable binding thermodynamics [3].

physicochemical profiling molecular weight lead optimisation

Commercial Accessibility and Purity Benchmarking Against Spiro[isobenzofuran]‑3‑one Derivatives

The target compound is commercially available in defined quantities (20 μmol, 2 mg, 30 mg) through Life Chemicals at catalogue prices of $79.00–$119.00 [1]. By contrast, the unsubstituted parent scaffold (CAS 37663-46-0) is typically sold as a 95 % pure reagent (e.g., AK Scientific, $28.00/1 g) . The higher per-unit cost of the target compound reflects its synthetic complexity (six synthetic steps estimated) and the specialised 2,4-dichlorophenoxyacetyl coupling, which is not required for the parent scaffold and is not offered by many generic suppliers.

procurement chemical sourcing purity

Scaffold‑Specific Pharmacological Annotation: MC4R and NPY5 Receptor Potential

Multiple independent research programmes have established that N-acylated 3H-spiro[isobenzofuran-1,4′-piperidine] derivatives act as potent, selective MC4R agonists (e.g., EC₅₀ values in the low nanomolar range for optimised leads) or NPY5 receptor modulators [1][2]. While no direct activity data have been disclosed for the target compound, its N-acyl substitution pattern aligns with the pharmacophoric requirements described in those SAR studies: a hydrogen-bond-accepting group attached via a carbonyl linker to the piperidine nitrogen. The presence of the 2,4-dichlorophenoxy moiety is expected to modulate receptor subtype selectivity relative to non-halogenated or mono-chlorinated counterparts, based on precedent within the MC4R spiro[isobenzofuran] series [1].

melanocortin receptor neuropeptide Y SAR

High‑Impact Application Scenarios for 1′-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one Grounded in Evidence


Melanocortin‑4 Receptor (MC4R) Agonist Lead Optimisation

The spiro[isobenzofuran-piperidine] scaffold is clinically validated as an MC4R‑targeting chemotype [1]. The target compound’s 2,4-dichlorophenoxyacetyl group provides a halogen‑enriched terminus that can be probed for halogen‑bond interactions with MC4R residues, a design strategy that previously delivered single‑digit nanomolar agonists [2]. Its elevated logP (≈ 4.7) also offers a template for balancing CNS exposure with peripheral selectivity, a key challenge in MC4R therapeutic development [3].

Agrochemical Lead Discovery Leveraging the 2,4‑Dichlorophenoxy Pharmacophore

The 2,4-dichlorophenoxy motif is a hallmark of commercial auxin‑type herbicides (e.g., 2,4‑D) [4]. Conjugating this moiety to a spiro[isobenzofuran-piperidine] scaffold creates a hybrid chemotype that can be screened in plant‑growth regulation or herbicidal assays [5]. Because the isobenzofuran‑3‑one ring is absent in all registered phenoxy herbicides, the compound offers a structurally novel entry point for resistance‑breaking programmes [5].

Physicochemical Probe for Membrane‑Partitioning Studies

With a computed logP of 4.7 and a zero‑rotatable‑bond spiro core, the compound represents a rigid, highly lipophilic small molecule well‑suited for studying passive membrane diffusion mechanisms [3][6]. Its distinct UV‑active isobenzofuran‑3‑one chromophore facilitates quantification in permeability assays (PAMPA or Caco‑2), enabling direct comparison with less lipophilic spiro analogs [6].

Synthetic Methodology Development for Hindered N‑Acyl Spiropiperidines

The compound’s sterically constrained spiro junction and electron‑deficient 2,4-dichlorophenoxyacetyl electrophile pose synthetic challenges that make it a useful benchmark substrate for developing new amide‑coupling or N‑acylation protocols [1]. Its commercial availability in small quantities (2–30 mg) allows academic labs to validate catalytic methods without committing to a multi‑step synthesis [1].

Quote Request

Request a Quote for 1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.